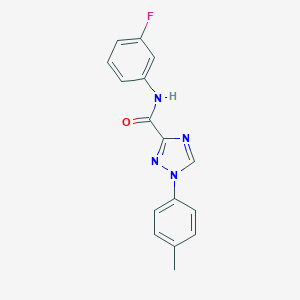
N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as FMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. FMTP belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce DNA damage and oxidative stress in cancer cells, leading to apoptosis. It also inhibits the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been found to decrease the levels of certain inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. It has also been shown to possess neuroprotective activity, protecting neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a research tool, such as its high potency and selectivity for specific targets. However, its solubility and stability can be a limitation in certain experiments, and its potential toxicity must be taken into consideration when designing experiments.
未来方向
There are several potential avenues for future research on N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, such as its application in the development of new cancer therapies and antibiotics. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also areas of interest for future research.
合成方法
N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through various methods such as the reaction of 3-fluoroaniline with 4-methylphenyl isocyanate, followed by cyclization with triethyl orthoformate and ammonium acetate. Other methods include the reaction of 3-fluoroaniline with 4-methylphenyl hydrazine and subsequent cyclization with ethyl acetoacetate.
科学研究应用
N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and blocking cell cycle progression. It has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
属性
产品名称 |
N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C16H13FN4O |
分子量 |
296.3 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H13FN4O/c1-11-5-7-14(8-6-11)21-10-18-15(20-21)16(22)19-13-4-2-3-12(17)9-13/h2-10H,1H3,(H,19,22) |
InChI 键 |
RBDDIQOXWOUUTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)F |
规范 SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)
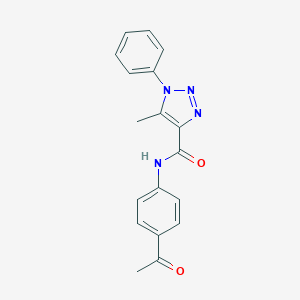
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
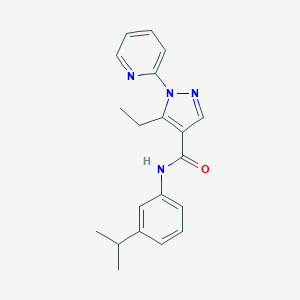
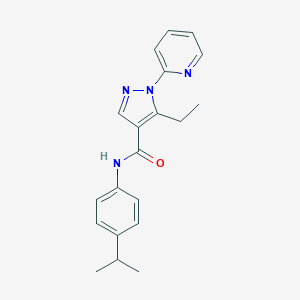
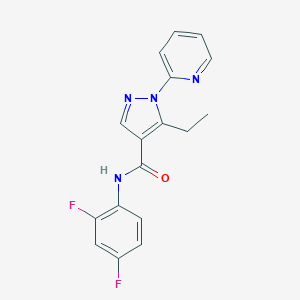
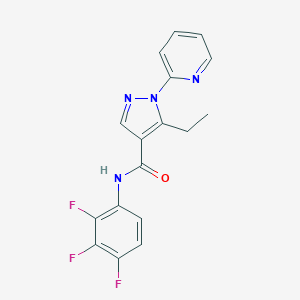
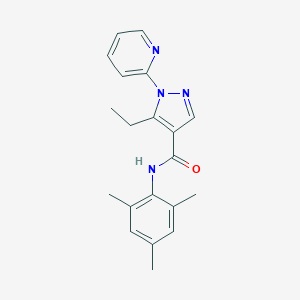
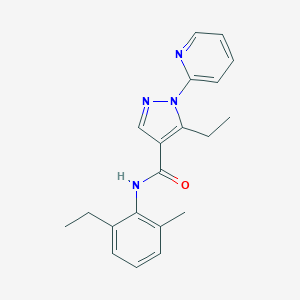
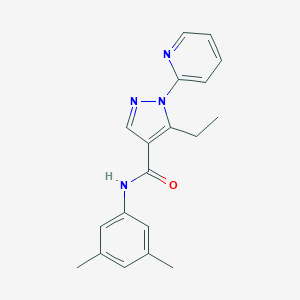
![ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278847.png)
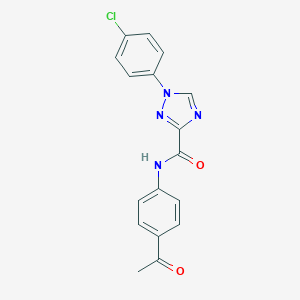
![1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278850.png)